molecular formula C15H16Cl2N4O B3017617 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea CAS No. 2188825-41-2

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea

Cat. No. B3017617
CAS RN: 2188825-41-2
M. Wt: 339.22
InChI Key: RXYLBGIBDCPCTO-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea, also known as GSK461364A, is a small molecule inhibitor of polo-like kinase 1 (PLK1) that has been extensively studied for its potential as an anti-cancer agent. PLK1 is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea inhibits the activity of PLK1, a kinase that plays a critical role in cell division. PLK1 is involved in several stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1 activity, 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea disrupts these processes and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea has been shown to inhibit tumor growth in several animal models of cancer. However, 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea has also been shown to have off-target effects on other kinases, such as Aurora A and B, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea is its specificity for PLK1, which makes it a useful tool for studying the role of PLK1 in cell division and cancer progression. However, the off-target effects of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea on other kinases may complicate its use in some experiments. In addition, 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea has limited solubility in aqueous solutions, which may make it difficult to use in some assays.

Future Directions

Future research on 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea could focus on several areas, including:
1. Development of more potent and selective PLK1 inhibitors.
2. Investigation of the role of PLK1 in cancer progression and the potential of PLK1 inhibitors as anti-cancer agents.
3. Development of combination therapies using 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea and other chemotherapeutic agents.
4. Investigation of the off-target effects of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea and their potential impact on its therapeutic potential.
5. Development of new formulations or delivery methods to improve the solubility and bioavailability of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea.
In conclusion, 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea is a small molecule inhibitor of PLK1 that has shown promise as an anti-cancer agent. While further research is needed to fully understand its therapeutic potential, 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea represents a valuable tool for studying the role of PLK1 in cancer progression and cell division.

Synthesis Methods

The synthesis of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea involves several steps, starting with the reaction of 3-chlorophenylethanol with potassium carbonate and 5-chloropyrazin-2-ylmethanol to form the intermediate 1-(3-chlorophenyl)ethyl-5-chloropyrazin-2-ylmethanol. This intermediate is then reacted with methyl isocyanate to form the final product, 1-[1-(3-chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea.

Scientific Research Applications

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine.

properties

IUPAC Name

1-[1-(3-chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-10(11-4-3-5-12(16)6-11)21(2)15(22)20-8-13-7-19-14(17)9-18-13/h3-7,9-10H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYLBGIBDCPCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)C(=O)NCC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea

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